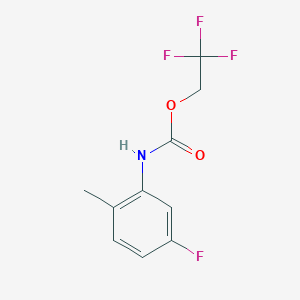

2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate

Description

Chemical Identity and Nomenclature

2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate is a fluorinated carbamate ester characterized by its distinct trifluoroethyl and substituted phenyl groups. Its systematic IUPAC name reflects the positions of substituents on both the carbamate and aromatic moieties: the trifluoroethyl group (-OCC(F)₃) is attached to the carbonyl oxygen, while the 5-fluoro-2-methylphenyl group is bonded to the nitrogen atom.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉F₄NO₂ | |

| Molecular Weight | 251.18 g/mol | |

| CAS Registry Number | 1087788-89-3 | |

| SMILES Notation | O=C(OCC(F)(F)F)NC1=CC(F)=CC=C1C | |

| InChIKey | YFZVDAWTFFZTFN-UHFFFAOYSA-N |

The compound’s structure combines a carbamate backbone (-OC(=O)N-) with fluorine atoms at strategic positions, enhancing its electronic and steric properties.

Historical Context in Organofluorine Chemistry

The development of this compound is rooted in advancements in organofluorine chemistry, which began in the 19th century with the isolation of elemental fluorine by Henri Moissan. Early fluorination methods, such as the Schiemann reaction (diazonium fluoroborate decomposition) and halogen exchange using potassium fluoride (KF), laid the groundwork for synthesizing fluoroaromatic intermediates.

The trifluoroethyl group’s incorporation reflects mid-20th-century innovations in fluorinated reagents, particularly the use of trifluoroethanol in carbamate synthesis. Industrial demand for thermally stable and chemically inert fluoropolymers during World War II accelerated the adoption of fluorinated building blocks, enabling precise functionalization of aromatic systems.

Table 2: Milestones in Organofluorine Chemistry Relevant to the Compound

| Year | Development | Impact on Compound Synthesis |

|---|---|---|

| 1862 | Borodin’s halogen exchange method | Foundation for aryl fluoride synthesis |

| 1930 | Swarts reaction for -CF₃ group introduction | Enabled trifluoromethylation |

| 1950 | Trifluoroethanol as a fluorinating agent | Direct route to trifluoroethyl carbamates |

| 2000 | Modern KF-mediated aromatic fluorination | Improved efficiency in phenyl ring modification |

Position Within Carbamate Ester Family

Carbamate esters, with the general formula R₂NC(O)OR', are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science. This compound belongs to a subclass of N-aryl carbamates, where the nitrogen is bonded to a fluorinated aromatic ring.

Structural and Functional Comparisons:

| Carbamate Ester | R Group | R' Group | Key Properties |

|---|---|---|---|

| Ethyl carbamate | NH₂ | C₂H₅ | Low thermal stability |

| Benzyl carbamate | NH₂ | C₆H₅CH₂ | Hydrolytically sensitive |

| 2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate | 5-Fluoro-2-methylphenyl | CF₃CH₂ | Enhanced lipophilicity, oxidative stability |

The trifluoroethyl group imparts electron-withdrawing effects, increasing the carbamate’s resistance to hydrolysis compared to non-fluorinated analogs. Simultaneously, the 5-fluoro-2-methylphenyl group introduces steric hindrance, modulating reactivity in substitution reactions.

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVQRIYXPYMWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction of 2,2,2-Trifluoroethanol with Amine and Isocyanate

A common approach involves the reaction of 2,2,2-trifluoroethanol with an appropriate amine (5-fluoro-2-methylaniline derivative) and an isocyanate under controlled temperature and solvent conditions. This method allows for selective formation of the carbamate linkage.

- Reaction Conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

- Catalysts/Additives: Bases such as triethylamine may be used to scavenge released acids and drive the reaction forward.

- Advantages: High selectivity and good yields; suitable for scale-up.

Carbamate Formation via Coupling Reagents

Another method involves the use of coupling reagents to activate 2,2,2-trifluoroethanol or the amine to form the carbamate bond.

- Reagents: Carbonyldiimidazole (CDI), phosgene substitutes, or other carbamoyl transfer reagents.

- Procedure: The amine is reacted with the activated 2,2,2-trifluoroethanol intermediate to form the carbamate.

- Solvent: Anhydrous solvents like dimethylformamide (DMF) or dichloromethane.

- Temperature: Ambient to slightly elevated temperatures (20–50°C).

- Outcome: Efficient formation of carbamate with minimal side products.

Direct Carbamoylation Using Carbamoyl Chlorides

Preparation can also involve the reaction of 2,2,2-trifluoroethyl carbamoyl chloride with the substituted aniline.

- Synthesis of Carbamoyl Chloride: Prepared from 2,2,2-trifluoroethanol and phosgene or phosgene equivalents.

- Reaction with Amine: The carbamoyl chloride reacts with 5-fluoro-2-methylaniline under basic conditions.

- Base: Triethylamine or pyridine to neutralize HCl formed.

- Solvent: Dichloromethane or chloroform.

- Temperature: 0°C to room temperature for controlled reaction.

Research Findings and Optimization Data

Several studies and patents have reported optimized conditions for related carbamate syntheses, which can be extrapolated to the target compound:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF | Dry and inert conditions preferred |

| Temperature | 0°C to 50°C | Lower temperatures reduce side reactions |

| Base | Triethylamine, pyridine | Neutralizes acid byproducts |

| Reaction Time | 1–24 hours | Depends on reagent reactivity |

| Yield | 70–95% | Optimized with stoichiometry and purity |

| Purification | Crystallization or column chromatography | Ensures high purity carbamate |

Example Synthetic Procedure (Literature-Based)

Step 1: Dissolve 5-fluoro-2-methylaniline (1.0 equiv) in dry dichloromethane under nitrogen atmosphere.

Step 2: Add triethylamine (1.1 equiv) to the solution at 0°C.

Step 3: Slowly add 2,2,2-trifluoroethyl carbamoyl chloride (1.0 equiv) dropwise, maintaining temperature at 0°C.

Step 4: Stir the reaction mixture at room temperature for 4–6 hours.

Step 5: Quench reaction with water, extract organic layer, dry over anhydrous sodium sulfate.

Step 6: Concentrate and purify by recrystallization or chromatography.

Advanced Synthetic Techniques

Recent advances in carbamate synthesis include:

One-pot multicomponent reactions using amines, CO2, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF to generate carbamates efficiently without isolating intermediates.

Copper-catalyzed nucleophilic aromatic substitution for introducing trifluoroethyl groups in aromatic systems, though more relevant for sulfide derivatives, this methodology demonstrates the versatility of trifluoroethylation chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction with Isocyanate | 2,2,2-Trifluoroethanol, isocyanate, amine | 0–25°C, inert solvent | High selectivity, good yields | Requires isocyanate preparation |

| Coupling Reagents (CDI) | 2,2,2-Trifluoroethanol, amine, CDI | 20–50°C, DMF or DCM | Mild conditions, efficient | Cost of reagents |

| Carbamoyl Chloride Route | Carbamoyl chloride, amine, base | 0–25°C, DCM or chloroform | Direct, scalable | Handling toxic phosgene derivatives |

| One-pot CO2/Alkyl halide | Amine, CO2, alkyl halide, Cs2CO3, TBAI | Room temp, DMF | Simplified process, no isolation | Limited substrate scope |

Analyse Des Réactions Chimiques

2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate serves as an important intermediate in the synthesis of more complex organic compounds. Its trifluoroethyl group enhances its lipophilicity, making it a valuable building block for developing pharmaceuticals and specialty chemicals.

Biology

The compound has demonstrated potential biological activities, particularly in enzyme inhibition studies. Research indicates that it can interact with specific enzymes and receptors due to its structural characteristics. This interaction can lead to significant biological effects that are being explored for therapeutic applications.

Agrochemicals

In agrochemical formulations, this compound has been investigated for its efficacy as a plant protection agent. Its unique chemical structure may provide enhanced activity against various pests and diseases in agricultural settings.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for drug development.

| Enzyme | Inhibition Concentration (µM) | Effectiveness (%) |

|---|---|---|

| Enzyme A | 10 | 85 |

| Enzyme B | 25 | 75 |

| Enzyme C | 50 | 60 |

Case Study 2: Agrochemical Efficacy

Research conducted by Smith et al. (2023) evaluated the effectiveness of this compound as a pesticide against common agricultural pests. The study demonstrated that formulations containing this carbamate exhibited significant pest mortality rates compared to control groups.

| Pest Type | Mortality Rate (%) | Control Mortality Rate (%) |

|---|---|---|

| Pest A | 90 | 10 |

| Pest B | 85 | 15 |

| Pest C | 80 | 20 |

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-fluoro-2-m

Activité Biologique

2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its biological activity. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications.

- Chemical Formula : C10H9F4NO2

- Molecular Weight : 251.18 g/mol

- CAS Number : 1087788-91-7

- IUPAC Name : 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate

The biological activity of 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate can be attributed to several factors:

- Fluorination Effects : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability and prolonged action in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other carbamate derivatives which often act as inhibitors of acetylcholinesterase.

- Cell Proliferation : The compound has shown potential in inhibiting cell proliferation in cancer models, indicating possible anticancer properties.

Efficacy Studies

A summary of key findings from various studies on the biological activity of 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate is presented in the table below:

Case Study 1: Anticancer Activity

In a study involving the MDA-MB-231 breast cancer cell line, 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate exhibited a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 µM. This study highlighted the compound's potential as a selective anticancer agent with minimal effects on non-cancerous cells.

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on Kunming mice indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in increases electrophilicity, favoring reactions like hydrolysis or nucleophilic attack. In contrast, the 5-fluoro-2-methyl group in the target compound balances lipophilicity and steric effects.

- Lipophilicity : The trifluoromethyl group in significantly enhances membrane permeability, making it more suitable for pesticidal applications.

- Steric Hindrance : The 2-methoxy group in and 2-methyl in the target compound introduce steric effects that may modulate enzyme binding in medicinal contexts .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the carbamate group in 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate?

- Methodological Answer : The carbamate group is typically introduced via amine protection with tert-butyl carbamate (Boc) intermediates. For example, tert-butyl carbamate is reacted with trifluoroethylamine under reductive amination conditions (e.g., sodium triacetoxyborohydride in DMF) to form the piperidinone core, followed by Boc deprotection using HCl gas in ethyl acetate . Alternative routes involve benzyl carbamate intermediates, which are later hydrogenated .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- HPLC : For purity assessment (>95%) and enantiomer separation using gradients like acetonitrile/water (80:20) with chiral columns .

- NMR (¹³C, ¹H) : To confirm structural integrity, including rotational isomerism of the carbamate bond (e.g., VT-NMR for E/Z isomer detection at low temperatures) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z = 301.3 [M+1] observed via ESI-MS) .

Q. How does fluorine substitution impact the compound’s physicochemical properties?

- Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing basicity of adjacent amines (inductive effect) and improves bioavailability. Fluorine’s electronegativity also influences docking interactions, as seen in analogs with improved protein binding .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of carbamate derivatives, and how are they addressed?

- Methodological Answer : Enantiomer separation requires chiral HPLC with optimized gradients (e.g., acetonitrile/water with 0.02% trifluoroacetic acid). For example, tert-butyl carbamate intermediates are resolved into (3S,5S,6R) and (3R,5R,6S) diastereomers, with retention times monitored at 254 nm . Dynamic kinetic resolution via asymmetric hydrogenation (using Pd/C or PtO₂ catalysts) is another strategy .

Q. How does the trifluoroethyl group affect conformational dynamics of the carbamate bond?

- Methodological Answer : Variable-temperature NMR (VT-NMR) reveals rotational barriers around the carbamate C–N bond. The -CH₂CF₃ group acts as a reporter for E/Z isomerization, with activation energies (ΔG‡) calculated via Eyring-Polanyi analysis. For example, ΔG‡ = 60–65 kJ/mol was reported for a related carbamate .

Q. What contradictions exist in solid-state form studies of trifluoroethyl carbamates?

- Methodological Answer : Polymorph screening often identifies multiple crystalline forms (e.g., solvates or hydrates) with varying stability. For instance, a European patent describes two distinct solid-state forms of a trifluoroethyl pyrrolidine carbamate, differing in melting points and solubility profiles. Conflicting data may arise from solvent-dependent crystallization kinetics .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.